1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
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Overview
Description
1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one is a complex organic compound that belongs to the class of ketones. This compound features a butanone backbone with substituted phenyl and piperazinyl groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the phenyl and cyclopentyl groups through Friedel-Crafts acylation or alkylation reactions. The final step often involves the formation of the butanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing high-purity reagents and catalysts to ensure the desired product yield and purity. The process would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Could be used in the manufacture of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 1-(4-methylphenyl)-4-(4-phenyl-1-piperazinyl)-
- 1-Butanone, 1-(4-cyclohexylphenyl)-4-(4-phenyl-1-piperazinyl)-
- 1-Butanone, 1-(4-ethylphenyl)-4-(4-phenyl-1-piperazinyl)-
Uniqueness
1-(4-Cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties, affecting its reactivity and interactions with biological targets.
Properties
CAS No. |
112446-85-2 |
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Molecular Formula |
C25H32N2O |
Molecular Weight |
376.5g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C25H32N2O/c28-25(23-14-12-22(13-15-23)21-7-4-5-8-21)11-6-16-26-17-19-27(20-18-26)24-9-2-1-3-10-24/h1-3,9-10,12-15,21H,4-8,11,16-20H2 |
InChI Key |
XOXYCYRGXBUQJF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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